

physical and chemical properties of 4-Methylisatin

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Compound of Interest

Compound Name: 4-Methylisatin

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4-Methylisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisatin, an indole derivative, is a heterocyclic compound of significant interest in medicinal and organic chemistry.^[1] As a member of the isatin family, it serves as a versatile synthetic precursor for a wide array of more complex molecules and heterocyclic structures.^[1] Isatin and its derivatives are known to exhibit a broad spectrum of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3]} The addition of a methyl group at the 4-position of the isatin core influences its electronic properties and reactivity, making it a valuable compound for further investigation and development in medicinal chemistry.^[1] This technical guide provides an in-depth overview of the physical and chemical properties, spectroscopic data, experimental protocols, and known biological activities of **4-Methylisatin**.

Physical and Chemical Properties

The fundamental physical and chemical properties of **4-Methylisatin** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	4-methyl-1H-indole-2,3-dione	[1]
Synonyms	4-Methylindole-2,3-dione, 4-Methylindoline-2,3-dione	[1]
CAS Number	1128-44-5	[1][3]
Molecular Formula	C ₉ H ₇ NO ₂	[1][3]
Molecular Weight	161.16 g/mol	[3]
Appearance	Yellow to orange crystalline solid; Pale beige to light brown solid	[1][3]
Melting Point	150-154 °C	[3]
Boiling Point	Approx. 339.6°C at 760 mmHg	[3]
Density	1.607 g/cm ³ at 20°C	[3]
Solubility	Soluble in ethanol and dimethyl sulfoxide (DMSO); slightly soluble in methanol and chloroform; insoluble in water.	[1][3]
Flash Point	159.2°C	[3]
Vapor Pressure	0.0000354 mmHg at 25°C	[3]
LogP	2.95	[3]

Spectroscopic Data

While specific experimental spectral data for **4-Methylisatin** is not consistently available in public databases, the following tables provide expected values based on its structure and data from closely related isomers, such as 7-Methylisatin.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-Methylisatin**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~11.0	s (broad)	1H	N-H (Amide)	Chemical shift can be variable and the peak may be broad due to hydrogen bonding.
~7.5 - 7.0	m	3H	Ar-H	Aromatic protons appear as multiplets in the downfield region.
~2.5	s	3H	-CH ₃ (Methyl)	A characteristic singlet for the methyl group protons.

Table 2: Predicted ^{13}C NMR Data for **4-Methylisatin**

Chemical Shift (δ , ppm)	Assignment	Notes
~184	C=O (Ketone, C-2)	The two carbonyl carbons show distinct signals at the downfield end.
~158	C=O (Amide, C-3)	
~150	C-7a	Quaternary aromatic carbon.
~140 - 110	C-4, C-5, C-6, C-7	Aromatic carbons.
~115	C-3a	Quaternary aromatic carbon.
~20	-CH ₃ (Methyl)	Methyl carbon signal in the upfield region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data for **4-Methylisatin**

Wavenumber (cm ⁻¹)	Vibration	Intensity	Notes
~3200	N-H Stretch	Medium	Characteristic of the amide N-H bond; can be broad.[4]
~3100-3000	Aromatic C-H Stretch	Medium	Typical for sp ² C-H stretching.[4]
~2950-2850	Aliphatic C-H Stretch	Medium	Corresponds to the C-H bonds of the methyl group.[4]
~1740	C=O Stretch (Ketone, C-3)	Strong	The two carbonyls give rise to strong, distinct absorption bands.[4]
~1720	C=O Stretch (Amide, C-2)	Strong	Position is sensitive to the molecular environment.[4]
~1610, ~1470	C=C Stretch (Aromatic)	Medium	Characteristic skeletal vibrations of the benzene ring.[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Methylisatin**

m/z	Fragment Ion	Relative Intensity	Notes
161	$[M]^+$	High	Molecular ion peak, confirming the molecular weight.[4]
133	$[M - CO]^+$	Medium	Loss of one carbonyl group.
105	$[M - 2CO]^+$	High	A major fragment from the loss of two carbonyl groups.[4]
104	$[M - 2CO - H]^+$	High	A significant fragment, likely from the loss of a hydrogen radical.[4]

Experimental Protocols

Synthesis of 4-Methylisatin via Sandmeyer Synthesis

The Sandmeyer synthesis is a widely used method for the preparation of isatins from anilines. [5][6] The following is a generalized protocol for the synthesis of **4-Methylisatin** starting from 3-methylaniline.

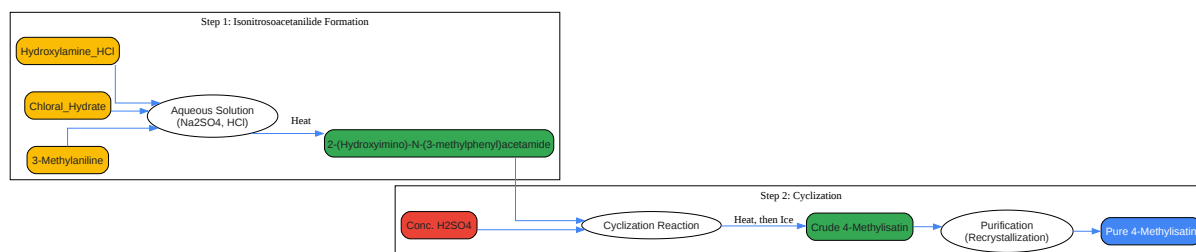
Step 1: Preparation of 2-(Hydroxyimino)-N-(3-methylphenyl)acetamide

- In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with warming.
- Separately, prepare a solution of 3-methylaniline in water containing concentrated hydrochloric acid.
- Add the 3-methylaniline solution to the chloral hydrate solution.
- Finally, add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
- Heat the mixture, which will form a thick paste, for approximately 1-2 hours.

- Cool the mixture and filter to collect the crude 2-(hydroxyimino)-N-(3-methylphenyl)acetamide. Wash the product with water and dry.

Step 2: Cyclization to **4-Methylisatin**

- Carefully add the dried 2-(hydroxyimino)-N-(3-methylphenyl)acetamide in portions to pre-heated concentrated sulfuric acid (or methanesulfonic acid for improved solubility) with stirring, maintaining the temperature between 60-80°C.[5]
- After the addition is complete, continue heating for a short period (e.g., 10-15 minutes).
- Cool the reaction mixture and pour it onto crushed ice.
- The **4-Methylisatin** will precipitate as a solid.
- Filter the precipitate, wash thoroughly with water, and dry to obtain the crude product.
- The crude **4-Methylisatin** can be further purified by recrystallization from a suitable solvent like glacial acetic acid or by dissolving in a basic solution and re-precipitating with acid.



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Sandmeyer synthesis workflow for **4-Methylisatin**.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for **4-Methylisatin**.

4.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Methylisatin** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

4.2.2. IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount (~1-2 mg) of **4-Methylisatin** with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press.[\[4\]](#)
- **Data Acquisition:** Record a background spectrum of the empty sample compartment of an FT-IR spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm^{-1} .[\[4\]](#)
- **Data Analysis:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

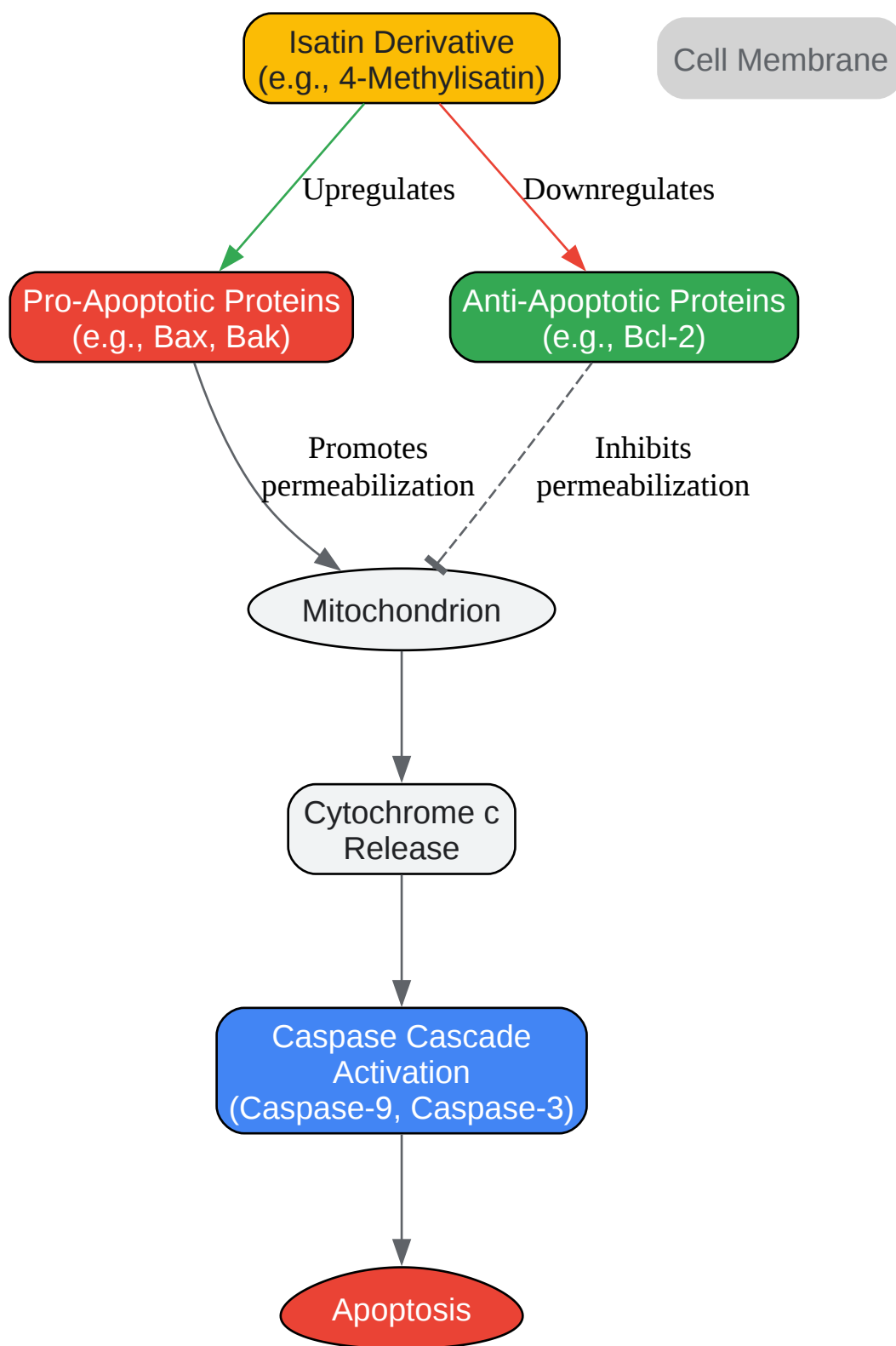
4.2.3. Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the **4-Methylisatin** sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a GC inlet if the compound is sufficiently volatile.[\[4\]](#)
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
- **Data Analysis:** The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Biological Activities and Signaling Pathways

Isatin and its derivatives are a well-known class of compounds with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[2] **4-Methylisatin**, as a member of this family, is also recognized for its potential antimicrobial and anticancer activities.[1]

While specific signaling pathways for **4-Methylisatin** are not extensively detailed in the literature, the anticancer activity of isatin derivatives is often attributed to their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.[7] These pathways can include the activation of caspases and the regulation of pro- and anti-apoptotic proteins.



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Generalized signaling pathway for apoptosis induction by isatin derivatives.

Conclusion

4-Methylisatin is a valuable heterocyclic compound with well-defined physical and chemical properties. Its synthesis is accessible through established methods like the Sandmeyer synthesis. While specific experimental spectral data is sparse, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with related isomers. The known biological activities of the isatin scaffold, particularly its anticancer potential, make **4-Methylisatin** and its derivatives promising candidates for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to facilitate their work with this versatile molecule.

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